molecular formula C16H25NO5 B13756924 Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;prop-2-enenitrile

Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;prop-2-enenitrile

Cat. No.: B13756924
M. Wt: 311.37 g/mol
InChI Key: RDQILAOYLVJJTA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;prop-2-enenitrile

InChI

InChI=1S/C7H12O2.C6H10O3.C3H3N/c1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-2-3-4/h4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;2H,1H2

InChI Key

RDQILAOYLVJJTA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC#N

Related CAS

58969-70-3

Origin of Product

United States

Preparation Methods

Preparation of Butyl prop-2-enoate (Butyl acrylate)

Chemical Identity: Butyl prop-2-enoate (commonly known as Butyl acrylate) is an ester of acrylic acid and butanol, with the formula C7H12O2.

Industrial Synthesis Methods:

  • Esterification of Acrylic Acid with Butanol:
    The classical method involves the acid-catalyzed esterification of acrylic acid with n-butanol. Sulfuric acid or acidic ion-exchange resins are commonly used as catalysts. The reaction is typically performed under reflux with removal of water to drive the equilibrium toward ester formation.

  • β-Propiolactone Method:
    This method involves the pyrolysis of acetic acid or acetone with triethyl phosphate as a catalyst at high temperatures (625–730 °C) to generate ketene gas. The ketene then reacts with anhydrous methyl acetate in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3) at around 25 °C to produce β-propiolactone. Crude β-propiolactone can be reacted directly with butanol and sulfuric acid to yield butyl prop-2-enoate without purification of the intermediate. This method allows for high yields and purity.

  • One-step Acrylonitrile-based Method:
    Recent patents report the use of acrylonitrile as a raw material in a one-step esterification process, achieving yields up to 95%. This process offers improved efficiency and reduced steps compared to traditional methods.

  • Reppe Process (Historical):
    Developed during World War II, this method synthesizes acrylic acid or esters by reacting acetylene and carbon monoxide with water or alcohols under catalytic conditions. This stoichiometric or catalytic process is less common today but historically significant.

Purification:
The crude butyl acrylate product is purified by countercurrent extraction with water to remove acidic catalysts and by-products. The organic phase is neutralized with alkali to pH 9–12, washed, and dried to obtain high-purity butyl acrylate.

Summary Table:

Preparation Method Raw Materials Conditions Catalyst(s) Notes
Acid-catalyzed esterification Acrylic acid + n-butanol Reflux, removal of water Sulfuric acid or acid resin Classical, widely used
β-Propiolactone method Acetic acid/acetone → ketene + methyl acetate + butanol Pyrolysis 625–730 °C, 25 °C reaction Triethyl phosphate, AlCl3/BF3, H2SO4 High yield, multi-step
One-step acrylonitrile method Acrylonitrile + alcohol Patent-specific conditions Not specified High yield (up to 95%), recent patents
Reppe process Acetylene + CO + alcohol/water Catalytic, historical Various catalysts Less common today

Preparation of 2-hydroxyethyl 2-methylprop-2-enoate (Hydroxyethyl methacrylate)

Chemical Identity: 2-hydroxyethyl 2-methylprop-2-enoate, also known as hydroxyethyl methacrylate (HEMA), has the formula C6H10O3.

Synthesis Methods:

  • Esterification of Methacrylic Acid with Ethylene Glycol:
    Methacrylic acid reacts with an excess of ethylene glycol under acidic conditions to form 2-hydroxyethyl 2-methylprop-2-enoate and water. This is a straightforward esterification reaction, typically catalyzed by mineral acids like sulfuric acid.

  • Reaction of Methacrylic Acid with Ethylene Oxide:
    Methacrylic acid is reacted with ethylene oxide in a controlled manner to produce hydroxyethyl methacrylate. This method tends to be more selective and can minimize side products compared to direct esterification with ethylene glycol.

  • By-products:
    Both methods may generate some ethylene glycol dimethacrylate as a crosslinking agent impurity, which is sometimes desirable depending on polymerization applications.

Summary Table:

Preparation Method Raw Materials Conditions Catalyst Notes
Esterification with ethylene glycol Methacrylic acid + ethylene glycol Acidic, reflux Sulfuric acid or acid resin Simple, common industrial method
Reaction with ethylene oxide Methacrylic acid + ethylene oxide Controlled addition, mild conditions Not always required More selective, less by-products

Preparation of Prop-2-enenitrile (Acrylonitrile)

Chemical Identity: Prop-2-enenitrile, commonly known as acrylonitrile, has the formula C3H3N.

Industrial Synthesis:

  • Ammoxidation of Propylene:
    The dominant industrial process for acrylonitrile production is the ammoxidation of propylene. In this catalytic process, propylene, ammonia, and air (or oxygen) react in the presence of a catalyst such as phosphorus-molybdenum-bismuth or antimony-iron supported on silica gel. The reaction occurs at elevated temperatures of 400–500 °C. After reaction, acrylonitrile is purified by distillation. Hydrogen cyanide is produced as a by-product.

  • Catalyst and Conditions:
    The catalysts are complex mixed metal oxides optimized for selectivity and yield. The reaction is highly exothermic and requires precise temperature control.

  • Safety Notes:
    Acrylonitrile is highly toxic and volatile; appropriate safety measures and protective equipment are mandatory during production and handling.

Summary Table:

Preparation Method Raw Materials Conditions Catalyst Notes
Ammoxidation of propylene Propylene + ammonia + oxygen 400–500 °C Phosphorus-molybdenum-bismuth or antimony-iron on silica gel Industrial standard, high yield

Additional Research Findings and Notes

  • Analytical Methods for Butyl prop-2-enoate:
    Gas chromatography (GC) with flame ionization detection (FID) is commonly used to analyze butyl acrylate purity and concentration. Calibration curves using internal standards allow quantification. Sample preparation involves desorption from sampling tubes and shaking with desorbing solution.

  • Advanced Synthetic Routes for Prop-2-enenitrile Derivatives: Specialized nitrile derivatives such as 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile can be synthesized via phosphonate-based Wittig-type reactions, followed by catalytic reductions using Raney-nickel in the presence of formic acid and water. These methods are relevant for pharmaceutical intermediates and require careful handling of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Polymer Chemistry

These compounds are extensively utilized in the synthesis of various polymers through processes such as radical polymerization and copolymerization.

  • Copolymers Formation
    • Butyl prop-2-enoate is commonly copolymerized with acrylic acid to produce materials with tailored properties for specific applications, including adhesives and coatings .
    • The combination of butyl prop-2-enoate with 2-hydroxyethyl 2-methylprop-2-enoate results in copolymers that exhibit improved adhesion and mechanical properties, making them suitable for high-performance coatings .

Coatings and Adhesives

The application of these compounds in coatings and adhesives is notable due to their ability to form strong bonds and provide durability.

  • UV-Curable Coatings
    • The use of UV-curable formulations containing butyl prop-2-enoate allows for rapid curing and high-performance coatings. These coatings are used in automotive finishes and industrial applications due to their resistance to chemicals and abrasion .
  • Adhesive Formulations
    • Copolymers derived from these monomers are employed as adhesives in various industries, including construction and automotive, where strong bonding is essential .

Case Study 1: Automotive Coatings

A study demonstrated the effectiveness of a UV-cured coating system utilizing butyl prop-2-enoate. The coating exhibited superior adhesion to metal substrates, enhanced scratch resistance, and excellent weatherability compared to traditional solvent-based systems. The formulation included a blend of butyl prop-2-enoate with other acrylates, which contributed to its performance characteristics .

Case Study 2: Adhesive Applications

Research on adhesive formulations incorporating 2-hydroxyethyl 2-methylprop-2-enoate showed improved water resistance and bond strength when tested against standard adhesives. The copolymer's hydrophilic nature facilitated better adhesion to polar substrates such as plastics and metals, making it suitable for diverse applications from packaging to automotive assembly .

Summary Table of Applications

CompoundApplication AreaKey Benefits
Butyl Prop-2-enoatePolymer SynthesisHigh reactivity; forms durable polymers
2-Hydroxyethyl 2-Methylprop-2-EnoateCoatingsImproved adhesion; water solubility
Prop-2-EnenitrileIntermediate for PolymersVersatile building block
Butyl Prop-2-Enoate + Acrylic AcidAdhesivesStrong bonding; chemical resistance
UV-Curable SystemsAutomotive CoatingsRapid curing; high durability

Mechanism of Action

The mechanism of action of butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile involves its ability to undergo polymerization and form stable polymeric structures. The molecular targets and pathways involved include interactions with other monomers and catalysts during the polymerization process. The compound’s unique chemical structure allows it to form polymers with specific properties, which can be tailored for various applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Observations:
  • Butyl Acrylate vs. Shorter-Chain Acrylates : Compared to methyl acrylate (C₄H₆O₂) and ethyl acrylate, butyl acrylate’s longer alkyl chain increases hydrophobicity (LogP: ~1.86–4.76), making it suitable for flexible polymers .
  • HEMA vs. Other Methacrylates : HEMA’s hydroxyl group enhances water solubility, unlike ethyl methacrylate (hydrophobic), enabling its use in hydrophilic contact lenses .
  • Acrylonitrile vs. Nitrile Analogs: Acrylonitrile’s nitrile group improves copolymer rigidity compared to non-nitrile monomers like styrene .

Degradation and By-Product Profiles

  • HEMA-Containing Polymers: EGEMA polymer degradation produces HEMA and 2-{[2-(3-ethoxy-2-methylidene-3-oxopropoxy) ethoxy] methyl} prop-2-enoic acid, indicating ester hydrolysis pathways .
  • Acrylonitrile Copolymers: No direct degradation data are provided, but nitrile groups typically release cyanide derivatives under extreme conditions.

Biological Activity

The compounds Butyl prop-2-enoate , 2-hydroxyethyl 2-methylprop-2-enoate , and prop-2-enenitrile are part of a class of organic compounds known for their diverse biological activities. This article reviews their biological properties, mechanisms of action, and potential applications based on existing literature.

Overview of Compounds

Compound NameMolecular FormulaKey Features
Butyl prop-2-enoateC7H12O2Ester compound, used in polymers
2-Hydroxyethyl 2-methylprop-2-enoateC6H10O3Hydroxyethyl group enhances solubility
Prop-2-enenitrileC3H3NNitrile group, potential for reactivity

Butyl Prop-2-enoate

Butyl prop-2-enoate is primarily recognized for its role in polymer chemistry but also exhibits notable biological activities. Studies indicate that it can influence enzyme activities and modulate membrane fluidity due to its hydrophobic characteristics. Its interactions with biological membranes suggest potential applications in drug delivery systems and as a pharmaceutical excipient.

2-Hydroxyethyl 2-Methylprop-2-Enoate

This compound has been investigated for its ability to act as a precursor in the synthesis of various biologically active molecules. Its hydroxyethyl moiety increases its solubility in aqueous environments, making it suitable for biological applications. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, although detailed studies are still limited .

Prop-2-Enenitrile

Prop-2-enenitrile has shown promise in various biological assays, particularly in its ability to inhibit certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have demonstrated that it can effectively inhibit these enzymes, which are crucial in neurotransmission processes. The inhibition constants (IC50 values) suggest that prop-2-enenitrile could be developed as a therapeutic agent for conditions like Alzheimer's disease .

The biological activities of these compounds are largely attributed to their structural characteristics:

  • Hydrophobic Interactions : Compounds like butyl prop-2-enoate can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Inhibition : The nitrile group in prop-2-enenitrile allows for effective binding to active sites of enzymes like AChE and BChE, leading to competitive inhibition.
  • Functional Group Influence : The presence of hydroxy or methyl groups can enhance solubility and bioavailability, which is crucial for therapeutic efficacy.

Case Studies

  • Inhibition Studies : A study on the inhibitory effects of prop-2-enenitrile on AChE revealed an IC50 value of approximately 50 µM, indicating moderate potency compared to standard inhibitors .
  • Polymer Applications : Research on butyl prop-2-enoate has shown its utility in creating biocompatible polymers that could serve in drug delivery systems. These polymers demonstrated controlled release profiles when tested with various therapeutic agents .

Q & A

Basic: What are the optimal synthetic conditions for preparing Butyl prop-2-enoate and its derivatives?

Methodological Answer:
The synthesis of acrylate derivatives like Butyl prop-2-enoate typically involves esterification or transesterification reactions under controlled conditions. Key parameters include:

  • Catalysts : Palladium or copper-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for functionalized derivatives) .
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

For 2-hydroxyethyl 2-methylprop-2-enoate, hydroxyl group protection (e.g., silylation) may be required to prevent undesired side reactions during polymerization .

Basic: How can spectroscopic techniques characterize the structural features of these compounds?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., acrylate double bonds at δ 5.8–6.4 ppm) and stereochemistry (E/Z configurations) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1720 cm⁻¹) and nitrile (C≡N) bands (~2250 cm⁻¹) in prop-2-enenitrile derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weights and fragmentation patterns, critical for verifying novel derivatives .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives (e.g., (2E)-3-arylprop-2-enenitriles) .

Advanced: How can computational methods optimize reaction pathways for prop-2-enenitrile derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. For example:

  • Reaction Path Search : Identifies low-energy pathways for nitrile group functionalization, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Trains models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems .
  • In Silico Screening : Evaluates substituent effects on electronic properties (e.g., Hammett constants for arylprop-2-enenitriles) .

ICReDD’s integrated computational-experimental workflows minimize development time by 30–50% for multi-step syntheses .

Advanced: How to resolve discrepancies in reported reaction yields for 2-hydroxyethyl 2-methylprop-2-enoate polymerization?

Methodological Answer:

  • Factorial Design : Systematically tests variables (e.g., initiator concentration, temperature) to identify yield-limiting factors .
  • Statistical Analysis : ANOVA quantifies the significance of each parameter (e.g., p < 0.05 for temperature effects) .
  • Reproducibility Checks : Cross-validate results using alternative initiators (e.g., AIBN vs. benzoyl peroxide) .

Contradictions often arise from unaccounted moisture sensitivity or oxygen inhibition in free-radical polymerizations .

Basic: What stability challenges exist for prop-2-enenitrile under storage or reaction conditions?

Methodological Answer:

  • Thermal Stability : Prop-2-enenitrile degrades above 80°C, forming toxic HCN; use inert atmospheres (N₂/Ar) .
  • Light Sensitivity : UV exposure accelerates polymerization; store in amber vials at 4°C .
  • Decomposition Products : Monitor via GC-MS for acrylonitrile oligomers or hydrolysis byproducts (e.g., propionamide) .

Advanced: How to design copolymers using 2-hydroxyethyl 2-methylprop-2-enoate for biomedical applications?

Methodological Answer:

  • Monomer Ratios : Optimize feed ratios (e.g., 70:30 acrylate:hydroxyethyl methacrylate) for hydrogel swelling .
  • Crosslinking Strategies : Use UV-initiated thiol-ene "click" chemistry for biocompatible networks .
  • In Vitro Testing : Assess cytotoxicity (MTT assay) and degradation (PBS hydrolysis) .

Advanced: How to evaluate chronic toxicity of Butyl prop-2-enoate in environmental or pharmacological contexts?

Methodological Answer:

  • In Silico Prediction : Use QSAR models (e.g., ECOSAR) to estimate aquatic toxicity .
  • In Vivo Studies : Rodent models (OECD 452) assess hepatic/renal toxicity over 90-day exposures .
  • Metabolite Profiling : LC-MS identifies bioactivation pathways (e.g., epoxide intermediates) .

Advanced: How can cross-disciplinary approaches enhance applications of these compounds?

Methodological Answer:

  • Materials Science : Integrate with membrane technologies (CRDC RDF2050104) for selective ion transport .
  • Energy Storage : Use prop-2-enenitrile derivatives as electrolyte additives in Li-ion batteries .
  • Environmental Engineering : Degrade acrylate pollutants via photocatalytic TiO₂ systems .

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